molecular formula C12H16N2O5 B6459670 2-(5-{[(tert-butoxy)carbonyl]amino}-2-oxo-1,2-dihydropyridin-1-yl)acetic acid CAS No. 2548983-51-1

2-(5-{[(tert-butoxy)carbonyl]amino}-2-oxo-1,2-dihydropyridin-1-yl)acetic acid

Cat. No. B6459670
CAS RN: 2548983-51-1
M. Wt: 268.27 g/mol
InChI Key: PBOUKOHARUIANO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

This compound is a tert-butyloxycarbonyl-protected amino acid . The tert-butyloxycarbonyl (Boc) group is a protecting group used in organic synthesis . It is used in the preparation of indole derivatives as efflux pump inhibitors for treatment and prevention of bacterial infections .


Synthesis Analysis

The Boc group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . Protection of amines can also be accomplished in acetonitrile solution using 4-dimethylaminopyridine (DMAP) as the base . The resulting protected AAILs were used as the starting materials in dipeptide synthesis with commonly used coupling reagents .


Molecular Structure Analysis

The molecular structure of this compound involves a tert-butyloxycarbonyl (Boc) group, which is used as a protecting group for amines in organic synthesis . The Boc group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide .


Chemical Reactions Analysis

The Boc group can be removed from amino acids with strong acids such as trifluoroacetic acid in dichloromethane, or with HCl in methanol . A complication may be the tendency of the t-butyl cation intermediate to alkylate other nucleophiles; scavengers such as anisole or thioanisole may be used .

Scientific Research Applications

2-(5-{[(tert-butoxy)carbonyl]amino}-2-oxo-1,2-dihydropyridin-1-yl)acetic acid is used in a variety of scientific research applications. It is used as a reagent in the synthesis of other molecules, as a catalyst in organic reactions, and as a substrate for enzyme-catalyzed reactions. It is also used as a fluorescent probe for the detection of amines and other compounds. Additionally, it is used as a building block in the synthesis of drugs and other compounds.

Mechanism of Action

Target of Action

The primary target of this compound is amines . The tert-butyloxycarbonyl (Boc) group in the compound is used as a protecting group for amines in organic synthesis .

Mode of Action

The Boc group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . This interaction results in the protection of the amine, preventing it from undergoing unwanted reactions during subsequent steps in a synthetic process .

Biochemical Pathways

The compound plays a role in the synthesis of peptides . It is used as a starting material in dipeptide synthesis with commonly used coupling reagents . The distinctive coupling reagent N, N′-diethylene-N′′-2-chloroethyl thiophosphoramide enhances amide formation in the Boc-AAILs without the addition of a base .

Pharmacokinetics

The boc group can be removed from amino acids with strong acids such as trifluoroacetic acid in dichloromethane, or with hcl in methanol . This suggests that the compound could be metabolized and excreted following its use in synthesis.

Result of Action

The result of the compound’s action is the protection of amines during synthesis, allowing for more controlled and selective reactions . This can lead to the successful production of desired products, such as dipeptides .

Action Environment

The action of the compound can be influenced by environmental factors such as temperature and pH . For example, the addition of the Boc group to amines can be accomplished under aqueous conditions at ambient temperature . Furthermore, the removal of the Boc group can be achieved with strong acids , indicating that the compound’s action is sensitive to changes in pH.

Advantages and Limitations for Lab Experiments

2-(5-{[(tert-butoxy)carbonyl]amino}-2-oxo-1,2-dihydropyridin-1-yl)acetic acid has several advantages for use in lab experiments. It is a stable molecule, with a long shelf life, and is relatively inexpensive to produce. Additionally, it is a versatile molecule that can be used in a variety of different reactions and experiments. However, there are some limitations to the use of this compound. It is a synthetic molecule and can only be used in lab experiments, not in living systems. Additionally, it is not soluble in water, which can limit its use in some experiments.

Future Directions

2-(5-{[(tert-butoxy)carbonyl]amino}-2-oxo-1,2-dihydropyridin-1-yl)acetic acid has a wide range of potential applications in scientific research. It can be used as a reagent, a catalyst, a fluorescent probe, and a building block in the synthesis of drugs and other compounds. Additionally, it has potential applications in the fields of drug discovery, biotechnology, and materials science. Further research into the properties and applications of this compound could lead to new and improved methods for synthesizing and using the molecule.

Synthesis Methods

2-(5-{[(tert-butoxy)carbonyl]amino}-2-oxo-1,2-dihydropyridin-1-yl)acetic acid is synthesized by a two-step process. In the first step, a reaction between acetic anhydride and 2-amino-1,2-dihydropyridine is catalyzed by concentrated sulfuric acid. This reaction forms 2-acetamido-1,2-dihydropyridine. In the second step, the 2-acetamido-1,2-dihydropyridine is reacted with tert-butyl chloroformate in the presence of triethylamine. This reaction forms this compound.

properties

IUPAC Name

2-[5-[(2-methylpropan-2-yl)oxycarbonylamino]-2-oxopyridin-1-yl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O5/c1-12(2,3)19-11(18)13-8-4-5-9(15)14(6-8)7-10(16)17/h4-6H,7H2,1-3H3,(H,13,18)(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBOUKOHARUIANO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=CN(C(=O)C=C1)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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